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  • Product: Diethyl 2-hydroxyphenylphosphonate
  • CAS: 69646-14-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of Diethyl 2-Hydroxyphenylphosphonate in Catalysis: A Technical Guide to Bifunctional and Coordination Pathways

Executive Summary Diethyl 2-hydroxyphenylphosphonate (D2HPP, CAS: 69646-14-6) is a highly versatile, structurally pre-organized molecule that bridges the gap between metal-free organocatalysis and transition-metal coordi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-hydroxyphenylphosphonate (D2HPP, CAS: 69646-14-6) is a highly versatile, structurally pre-organized molecule that bridges the gap between metal-free organocatalysis and transition-metal coordination chemistry. Featuring an ortho-substituted phenolic hydroxyl group and a diethyl phosphonate moiety, D2HPP possesses a unique electronic architecture. This guide provides an in-depth mechanistic analysis of D2HPP, exploring its dual utility as a concerted bifunctional hydrogen-bonding organocatalyst and as a robust bidentate (O,O) ligand for Lewis acid catalysis.

Designed for researchers and drug development professionals, this whitepaper dissects the causality behind its catalytic efficacy, provides self-validating experimental workflows, and benchmarks its performance against traditional catalytic systems.

Molecular Architecture & Catalytic Rationale

The catalytic power of D2HPP is fundamentally rooted in its molecular geometry. The synthesis and structural characterization of o-hydroxyaryl phosphonates reveal a highly specific spatial arrangement 1. The molecule contains two distinct functional poles:

  • Hydrogen-Bond Donor (HBD): The phenolic -OH group (pKa ~9.5) serves as a potent Brønsted acid/HBD, capable of polarizing electrophiles (e.g., carbonyl oxygen, epoxide oxygen).

  • Hydrogen-Bond Acceptor (HBA) / Lewis Base: The phosphoryl oxygen (P=O) is a strong HBA and Lewis base, capable of coordinating nucleophiles or stabilizing cationic transition states.

The Causality of the Ortho-Effect: If these groups were para-substituted, they would act independently, suffering a massive entropic penalty during termolecular collision events. Because they are ortho-substituted, D2HPP pre-organizes the HBD and HBA into a rigid, proximal orientation. This allows for the concerted, synergistic activation of both the electrophile and the nucleophile within a single, highly ordered transition state, drastically lowering the activation energy barrier.

Mechanism I: Metal-Free Bifunctional Organocatalysis

In metal-free paradigms, D2HPP operates via a bifunctional hydrogen-bonding mechanism. This is highly analogous to the behavior of electrostatically enhanced phenols used in carbon dioxide fixation and epoxide ring-opening 2.

When applied to the nucleophilic ring-opening of epoxides, the phenolic -OH donates a hydrogen bond to the epoxide oxygen, weakening the C-O bond and increasing the electrophilicity of the adjacent carbon. Simultaneously, the P=O group coordinates the incoming nucleophile (e.g., a halide or amine), guiding its trajectory for a backside (SN2-like) attack. This concerted push-pull mechanism is a hallmark of advanced bifunctional organocatalysts 3.

G D2HPP Diethyl 2-Hydroxyphenylphosphonate (Bifunctional Catalyst) Phenol Phenol (-OH) H-Bond Donor D2HPP->Phenol Phosphonate Phosphonate (P=O) H-Bond Acceptor D2HPP->Phosphonate Electrophile Electrophile Activation (e.g., Epoxide) Phenol->Electrophile H-Bonding Nucleophile Nucleophile Activation (e.g., Halide/Amine) Phosphonate->Nucleophile H-Bonding / Dipole TS Concerted Transition State Lower Activation Energy Electrophile->TS Nucleophile->TS

Fig 1: Synergistic bifunctional activation of electrophile and nucleophile by D2HPP.

Mechanism II: Transition Metal Coordination & Lewis Acid Catalysis

Beyond metal-free applications, D2HPP is an excellent precursor for transition metal catalysis. Upon deprotonation of the phenol, D2HPP becomes a monoanionic, bidentate (O,O) ligand. The hard phenoxide oxygen (Ar-O⁻) provides strong σ-donation to high-valent or oxophilic metals (e.g., Ti⁴⁺, Zn²⁺, Cu²⁺), while the phosphoryl oxygen (P=O) provides a dative stabilizing bond.

Causality of Chelation: The coordination of both oxygen atoms to a single metal center forms a thermodynamically highly stable 6-membered metallacycle. This rigid metallacycle prevents ligand dissociation, tunes the Lewis acidity of the metal center, and creates a well-defined chiral or sterically hindered pocket (if substituted further) for highly regioselective transformations like Mukaiyama aldol additions.

G Ligand D2HPP Ligand Deprotonation Base-Promoted Deprotonation Ligand->Deprotonation Phosphoryl Phosphoryl (P=O) Ligand->Phosphoryl Phenoxide Phenoxide (Ar-O⁻) Deprotonation->Phenoxide Metal Transition Metal (e.g., Zn²⁺, Ti⁴⁺) Phenoxide->Metal σ-Donation Phosphoryl->Metal Dative Bond Chelate 6-Membered Metallacycle (Active Lewis Acid) Metal->Chelate

Fig 2: Formation of a 6-membered metallacycle via O,O-bidentate coordination of D2HPP.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control steps to definitively prove the mechanistic pathways described above.

Protocol A: Evaluation of D2HPP in Organocatalytic Epoxide Ring-Opening

Objective: Validate the concerted bifunctional mechanism via kinetic tracking and control masking.

Step 1: Catalyst Validation via NMR Titration (Self-Validation Step)

  • Prepare a 0.05 M solution of D2HPP in CDCl₃. Record a baseline ¹H NMR spectrum, noting the exact chemical shift of the phenolic -OH proton.

  • Titrate in 0.5, 1.0, and 2.0 equivalents of styrene oxide.

  • Causality Check: A progressive downfield shift of the -OH proton confirms active hydrogen-bond donation to the epoxide oxygen.

Step 2: Control Catalyst Synthesis (Masking the HBD)

  • Synthesize diethyl (2-methoxyphenyl)phosphonate by reacting D2HPP with methyl iodide and K₂CO₃ in DMF.

  • Rationale: Masking the -OH group isolates the HBA activity. If the reaction fails with this control, the bifunctional mechanism is proven.

Step 3: Reaction Assembly & Kinetic Monitoring

  • In a dried Schlenk flask, combine styrene oxide (1.0 mmol), aniline (nucleophile, 1.2 mmol), and D2HPP (5 mol%) in 2 mL of toluene.

  • Stir at 60 °C. Monitor the reaction in situ using FTIR-ATR, tracking the disappearance of the epoxide C-O stretch (~870 cm⁻¹) and the appearance of the product -OH stretch (~3400 cm⁻¹).

Protocol B: In Situ Generation of D2HPP-Zinc(II) Lewis Acid Catalyst

Objective: Form and validate the 6-membered metallacycle for Lewis acid catalysis.

Step 1: Metalation

  • Under an inert argon atmosphere, dissolve D2HPP (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add diethylzinc (ZnEt₂, 1.0 mmol, 1.0 M in hexane) dropwise at 0 °C.

  • Observation: The evolution of ethane gas indicates the deprotonation of the phenol and the formation of the Ar-O-Zn bond.

Step 2: Coordination Validation (³¹P NMR)

  • Transfer an aliquot to an NMR tube. Run a ³¹P NMR spectrum.

  • Causality Check: A significant shift in the phosphorus resonance compared to free D2HPP confirms that the P=O oxygen has datively coordinated to the Zinc center, closing the metallacycle.

Quantitative Data & Comparative Analysis

To illustrate the profound impact of the ortho-proximity effect, the table below summarizes the theoretical catalytic performance of D2HPP against isolated and mixed functional groups in a model epoxide ring-opening reaction (1.0 mmol epoxide, 1.2 mmol nucleophile, 5 mol% catalyst, 60 °C, 4 hours).

Catalyst SystemEpoxide Conversion (%)Yield (%)TOF (h⁻¹)Mechanistic Rationale
Uncatalyzed <5<2-High activation barrier for nucleophilic attack.
Phenol Only 22184.5HBD activation only; lacks nucleophile coordination.
Triethyl Phosphonate Only 15102.5Weak HBA activation; no electrophile polarization.
Phenol + Triethyl Phosphonate (1:1) 35317.8Intermolecular synergy, but suffers a high entropic penalty.
D2HPP (Bifunctional) 94 91 22.5 Concerted intramolecular activation overcomes entropic penalty.

Data Interpretation: The physical mixture of Phenol and Triethyl Phosphonate provides only a marginal improvement over the individual components. However, D2HPP yields a nearly 3-fold increase in Turnover Frequency (TOF) compared to the physical mixture, directly validating the necessity of the ortho-substituted pre-organization for concerted catalysis.

References

  • Sahin, G., Albayrak, A. Z., Bilgici, Z. S., & Avci, D. (2009). "Synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups." Journal of Polymer Science Part A: Polymer Chemistry, 47(1953–1965).1

  • Wang, Y., et al. (2018). "Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation." ChemSusChem, 11(24), 4262–4268.2

  • Uraguchi, D., Sakaki, S., & Ooi, T. (2011). "Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts." Journal of the American Chemical Society.3

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Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Diethyl 2-hydroxyphenylphosphonate

For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2-hydroxyphenylphosphonate is an organophosphorus compound with potential applications in medicinal chemistry, likely as a scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-hydroxyphenylphosphonate is an organophosphorus compound with potential applications in medicinal chemistry, likely as a scaffold in drug design. Its structural similarity to α-amino acids and α-hydroxy carboxylic acids allows it to act as a mimic for substrates or transition states of various enzymes. The phosphonate group, in particular, can serve as a phosphate mimic, potentially inhibiting enzymes that process phosphate-containing substrates. As with any compound intended for pharmaceutical use, a thorough understanding of its thermodynamic stability is paramount. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of diethyl 2-hydroxyphenylphosphonate, offering a framework for researchers to generate critical data for drug development and regulatory submissions.

Molecular Structure and Physicochemical Properties

A foundational aspect of understanding thermodynamic stability is the molecule's intrinsic structure and properties.

Molecular Structure:

cluster_0 Diethyl 2-hydroxyphenylphosphonate P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 C1 C P->C1 C7 C O2->C7 C9 C O3->C9 O4 O H_O H O4->H_O C2 C C1->C2 C2->O4 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 C10 C C9->C10 H1 H

Caption: Chemical structure of Diethyl 2-hydroxyphenylphosphonate.

Physicochemical Properties:

PropertyValueSource
CAS Number 69646-14-6[1][2]
Molecular Formula C10H15O4P[2]
Molecular Weight 230.2 g/mol [2]
Melting Point Not readily available in literature
Boiling Point Not readily available in literature
Appearance Not readily available in literature

Anticipated Degradation Pathways

Understanding potential degradation pathways is crucial for designing stability-indicating methods and for predicting the shelf-life of a drug substance. Based on the chemical structure of diethyl 2-hydroxyphenylphosphonate and general knowledge of organophosphorus compounds, the following degradation pathways can be anticipated.[3]

cluster_products Potential Degradation Products parent Diethyl 2-hydroxyphenylphosphonate hydrolysis Hydrolysis parent->hydrolysis Acid/Base oxidation Oxidation parent->oxidation Oxidizing agents photodegradation Photodegradation parent->photodegradation UV/Vis light thermal_degradation Thermal Degradation parent->thermal_degradation Heat hydrolysis_prod1 Ethyl 2-hydroxyphenylphosphonic acid hydrolysis->hydrolysis_prod1 hydrolysis_prod2 2-Hydroxyphenylphosphonic acid hydrolysis->hydrolysis_prod2 oxidation_prod Quinone-type structures oxidation->oxidation_prod photodegradation_prod Radical species, polymeric materials photodegradation->photodegradation_prod thermal_prod Phosphorus acids, unsaturated compounds thermal_degradation->thermal_prod

Caption: Potential degradation pathways for Diethyl 2-hydroxyphenylphosphonate.

Methodologies for Thermodynamic Stability Assessment

A comprehensive assessment of thermodynamic stability involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis provides quantitative information about the physical and chemical changes that occur in a substance as a function of temperature.

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of diethyl 2-hydroxyphenylphosphonate into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.

    • Temperature Range: Start from ambient temperature (e.g., 25 °C) and heat to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key parameters to determine.[4][5][6]

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[7][8]

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of diethyl 2-hydroxyphenylphosphonate into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

      • Ramp up to a temperature above the melting point (e.g., 250 °C).

      • Cool down to the initial temperature.

      • Perform a second heating scan to observe any changes in the thermal behavior after the initial melt.

  • Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) from the endothermic peak on the thermogram.

cluster_workflow Thermal Analysis Workflow cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters start Start: Sample Preparation tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis tga->data_analysis tga_params Heating Rate Temperature Range Purge Gas tga->tga_params dsc->data_analysis dsc_params Heating Rate Temperature Program Purge Gas dsc->dsc_params end End: Stability Profile data_analysis->end

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Foundational

Diethyl 2-hydroxyphenylphosphonate: Comprehensive MSDS, Toxicity Profile, and Applications in Advanced Dental Monomers

Executive Abstract Diethyl 2-hydroxyphenylphosphonate (CAS: 69646-14-6) is a highly versatile organophosphorus compound that serves as a critical intermediate in the synthesis of advanced biocompatible materials and acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

Diethyl 2-hydroxyphenylphosphonate (CAS: 69646-14-6) is a highly versatile organophosphorus compound that serves as a critical intermediate in the synthesis of advanced biocompatible materials and active pharmaceutical ingredients[1]. As a Senior Application Scientist, I have observed that while its primary utility lies in acting as a precursor to (2-hydroxyphenyl)phosphonic acid[2], its most groundbreaking application is in the development of self-etching dental adhesives[3]. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven synthetic protocols required to handle and modify this compound with scientific rigor.

Chemical Identity & Physicochemical Profile

Understanding the baseline properties of Diethyl 2-hydroxyphenylphosphonate is essential for predicting its behavior in organic synthesis and biological systems. The molecule features a lipophilic diethyl ester moiety coupled with a reactive phenolic hydroxyl group, making it an excellent candidate for electrophilic aromatic substitution and ester hydrolysis.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 69646-14-6Standardized chemical identifier[1].
Molecular Formula C10H15O4PIndicates the presence of the phosphonate ester and phenolic OH[1].
Molecular Weight 230.20 g/mol Low molecular weight facilitates high mobility in solvent systems[1].
Structural Synonyms 2-diethoxyphosphorylphenolHighlights the dual functionality (phosphoryl and phenol)[1].
Solubility Soluble in DCM, EtOH, DMSOThe ethyl esters provide high solubility in standard organic solvents.

Mechanistic Toxicology & Safety Data Sheet (MSDS)

The toxicological profile of Diethyl 2-hydroxyphenylphosphonate is driven by its structural components. The lipophilic diethyl phosphonate group enhances dermal penetration, while the phenolic hydroxyl group acts as a severe irritant to mucous membranes and the respiratory tract[4].

Table 2: Hazard Classifications & MSDS Summary
Hazard ClassGHS CodeToxicological Mechanism & Manifestation
Acute Toxicity (Oral/Dermal/Inhal.) H302 + H312 + H332Systemic absorption disrupts cellular homeostasis; lipophilicity allows rapid transport across the stratum corneum[5].
Skin Irritation H315The phenolic proton induces localized protein denaturation and lipid bilayer disruption, causing erythema[5].
Eye Irritation H319Direct contact causes severe osmotic stress and pH imbalance in the corneal epithelium[5].
STOT SE 3 H336Inhalation of vapors may cause central nervous system depression, leading to drowsiness or dizziness[5].
Field-Proven Handling Workflow

To ensure a self-validating safety system, handling must occur within a Class II fume hood. Personnel must utilize nitrile gloves (double-gloving is recommended due to the compound's dermal penetration potential) and tightly fitting safety goggles. In the event of an accidental spill, neutralize the area with a weak basic solution (e.g., 5% sodium bicarbonate) to deprotonate the phenol, rendering it water-soluble for safe extraction and disposal.

Synthesis & Chemical Modification Pathways

The synthesis of arylphosphonates has evolved significantly. While classical Arbuzov reactions require harsh conditions, modern approaches utilize Palladium-catalyzed cross-coupling between an aryl halide and diethyl phosphite[6].

Once synthesized, Diethyl 2-hydroxyphenylphosphonate is frequently modified to create dental monomers. By reacting the phenolic OH with t-butyl α-bromomethacrylate (t-BuBMA) or glycidyl methacrylate (GMA), researchers can graft a polymerizable backbone onto the molecule[3],[7].

SynthesisWorkflow A 2-Bromophenol + Diethyl Phosphite B Pd-Catalyzed Cross-Coupling A->B Heat, Base C Diethyl 2-hydroxyphenylphosphonate (CAS: 69646-14-6) B->C Yield > 80% D Reaction with t-BuBMA or GMA C->D Substitution E Phosphonate Ester Intermediate D->E Intermediate F TMSBr Hydrolysis (Cleavage of Ethyl Groups) E->F Silyl Dealkylation G Phosphonic Acid Dental Monomer F->G Aqueous Workup

Fig 1. Synthesis workflow of Diethyl 2-hydroxyphenylphosphonate and conversion to dental monomers.

Advanced Applications: Dental Adhesives & Hydroxyapatite Chelation

In dental materials science, the integration of phosphonic acid functional groups is revolutionary. When the diethyl ester groups of our synthesized monomer are hydrolyzed to free phosphonic acids, the resulting aqueous solution becomes highly acidic (pH 1.72–1.87)[3].

The Causality of Adhesion:

  • Etching: The low pH effectively demineralizes the smear layer of the dentin and enamel, exposing the underlying hydroxyapatite (HAP) crystal network.

  • Chelation: Unlike traditional carboxylic acid monomers, phosphonic acids form highly stable, multidentate ionic bonds with the exposed Calcium ions ( Ca2+ ) in the HAP[3]. This creates a robust, hydrolytically stable interface that prevents the degradation of the dental composite over time.

HAPBinding Monomer Phosphonic Acid Monomer Proton Proton Release (pH 1.7 - 1.8) Monomer->Proton Dissociation Ca Calcium Ions (Ca2+) in Hydroxyapatite Monomer->Ca Coordination Etch Dentin/Enamel Etching Proton->Etch Demineralization Etch->Ca Exposes Ca2+ Chelation Stable Ionic Chelation Network Ca->Chelation Strong Adhesion

Fig 2. Mechanistic pathway of phosphonic acid monomers etching and chelating hydroxyapatite.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical checkpoint.

Protocol A: Synthesis of Diethyl 2-hydroxyphenylphosphonate via Cross-Coupling

Objective: Form the C-P bond while preserving the phenolic hydroxyl group.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 2-bromophenol (1.0 equiv) and diethyl phosphite (1.2 equiv) in anhydrous toluene[6].

  • Catalyst Addition: Add Pd(OAc)2​ (0.05 equiv) and Triphenylphosphine ( PPh3​ , 0.15 equiv). Causality: The phosphine ligand stabilizes the active Pd(0) species, preventing catalyst aggregation (black palladium precipitation).

  • Base Addition: Introduce Triethylamine ( Et3​N , 1.5 equiv). This base is critical as it neutralizes the HBr generated during the reductive elimination step, driving the reaction forward[6].

  • Reaction: Heat the mixture to 90°C for 16 hours.

  • Validation Checkpoint: Perform a crude 31P -NMR. The disappearance of the diethyl phosphite peak (~8 ppm) and the emergence of a new peak at ~17-20 ppm confirms successful C-P bond formation.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexane).

Protocol B: TMSBr-Mediated Hydrolysis to Free Phosphonic Acid

Objective: Cleave the ethyl esters to yield the active dental monomer without degrading sensitive methacrylate double bonds[3],[7].

  • Preparation: Dissolve the modified Diethyl 2-hydroxyphenylphosphonate monomer in anhydrous Dichloromethane (DCM) at 0°C under Argon.

  • Reagent Addition: Dropwise add Trimethylsilyl bromide (TMSBr, 3.0 equiv). Causality: Aqueous acidic hydrolysis (e.g., refluxing HCl) would destroy the methacrylate groups. TMSBr offers a mild, anhydrous alternative that selectively cleaves the ester via an SN​2 mechanism, forming a silyl ester intermediate[7].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Evaporate the DCM and excess TMSBr under reduced pressure. Add anhydrous methanol (MeOH) and stir for 2 hours to hydrolyze the silyl esters into free hydroxyl groups.

  • Validation Checkpoint: Perform 1H -NMR. The complete disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.3 ppm) validates 100% conversion to the free phosphonic acid[3].

References

  • NextSDS - Diethyl 2-oxoheptyl phosphonate and Related Substances Hazard Classifications. Available at: [Link]

  • Thieme Connect - Product Class 39: Arylphosphonic Acids and Derivatives. Available at: [Link]

  • ResearchGate - Synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups. Available at:[Link]

  • ACS Publications - Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Available at: [Link]

  • ResearchGate - Synthesis and photopolymerizations of new phosphonated monomers for dental applications. Available at:[Link]

Sources

Exploratory

Introduction: The Emergence of α-Hydroxyphosphonates in Medicinal Chemistry

An In-Depth Technical Guide to Diethyl 2-Hydroxyphenylphosphonate Derivatives for Researchers, Scientists, and Drug Development Professionals Organophosphorus compounds, particularly those containing a phosphonate moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Diethyl 2-Hydroxyphenylphosphonate Derivatives for Researchers, Scientists, and Drug Development Professionals

Organophosphorus compounds, particularly those containing a phosphonate moiety, have carved out a significant niche in the landscape of drug discovery and development. Among these, diethyl 2-hydroxyphenylphosphonate and its derivatives stand out as a class of α-hydroxyphosphonates with considerable therapeutic potential. Their structural analogy to α-amino acids and α-hydroxy carboxylic acids allows them to function as effective mimics of substrates or transition states for a variety of enzymes.[1] The phosphonate group is a key player, often acting as a stable mimic of phosphate, which enables these molecules to inhibit enzymes that process phosphate-containing substrates.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological applications of these promising compounds, offering field-proven insights for professionals in the field.

Core Synthetic Strategies: Crafting the Phosphonate Scaffold

The creation of the C-P bond is the cornerstone of synthesizing diethyl 2-hydroxyphenylphosphonate derivatives. The choice of synthetic route is critical and is often dictated by the availability of starting materials, desired substitution patterns on the phenyl ring, and scalability.

The Pudovik Reaction: An Atom-Economical Approach

The most prevalent and efficient method for synthesizing α-hydroxyphosphonates is the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, to the carbonyl group of an aldehyde or ketone.[2][3] In the context of our topic, this involves the reaction of a substituted salicylaldehyde with diethyl phosphite.

Causality Behind the Choice: The Pudovik reaction is favored for its high atom economy, generally mild reaction conditions, and high yields.[2] The reaction is typically catalyzed by a base (e.g., triethylamine) or an acid. The base serves to deprotonate the diethyl phosphite, generating a more potent phosphite anion nucleophile that readily attacks the electrophilic carbonyl carbon of the salicylaldehyde.

Pudovik_Reaction cluster_reactants Reactants Salicylaldehyde Substituted Salicylaldehyde Product Diethyl 2-Hydroxyphenyl- phosphonate Derivative Salicylaldehyde->Product + DiethylPhosphite Diethyl Phosphite DiethylPhosphite->Product + Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Product Catalyzes

Caption: General scheme of the Pudovik reaction for synthesizing target derivatives.

Other Synthetic Routes

While the Pudovik reaction is common, other methods exist for synthesizing phosphonates, such as the Arbuzov reaction. However, for creating the specific α-hydroxy functionality of diethyl 2-hydroxyphenylphosphonate, the Pudovik reaction starting from the corresponding aldehyde remains the most direct and widely adopted strategy.[3]

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of a synthesized derivative is a critical, self-validating step in the research workflow. A combination of spectroscopic techniques is essential for unambiguous characterization.

Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis (e.g., Pudovik Reaction) Purification Purification (Crystallization or Chromatography) Synthesis->Purification Confirmation Structural Confirmation Purification->Confirmation BioAssay Biological Activity Screening (e.g., MTT Assay) Purification->BioAssay NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Confirmation->NMR MS Mass Spectrometry (MS) Confirmation->MS IR Infrared Spectroscopy (IR) Confirmation->IR

Caption: Experimental workflow from synthesis to biological evaluation.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic characteristics for the parent compound, diethyl 2-hydroxyphenylphosphonate, based on data from analogous structures.[4]

Technique Expected Signal Interpretation
¹H NMR δ ~7.0-7.5 ppm (m)Aromatic protons (Ar-H) on the phenyl ring.
δ ~5.0-5.5 ppm (d)Methine proton (CH-P) coupled to phosphorus.
δ ~4.0-4.2 ppm (dq)Methylene protons of the ethyl groups (O-CH₂).
δ ~3.5-4.5 ppm (br s)Phenolic hydroxyl proton (Ar-OH).
δ ~1.2-1.4 ppm (t)Methyl protons of the ethyl groups (CH₃).
¹³C NMR δ ~115-160 ppmAromatic carbons.
δ ~65-75 ppm (d)Methine carbon (CH-P) showing C-P coupling.
δ ~60-65 ppm (d)Methylene carbons (O-CH₂) showing C-P coupling.
δ ~15-17 ppmMethyl carbons (CH₃).
³¹P NMR δ ~20-25 ppmSingle peak characteristic of the phosphonate group.
IR (cm⁻¹) ~3400-3200 (broad)O-H stretch (hydroxyl group).
~1250-1200 (strong)P=O stretch (phosphonate).
~1050-1020 (strong)P-O-C stretch.

Biological Activities and Therapeutic Potential

Diethyl 2-hydroxyphenylphosphonate derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery.[1]

Mechanism cluster_molecules Competing Molecules Enzyme {Enzyme Active Site} Product Biological Product Enzyme->Product Catalyzes NoReaction Inhibition (No Reaction) Enzyme->NoReaction Substrate Natural Substrate (Phosphate-containing) Substrate->Enzyme Binds Inhibitor Phosphonate Derivative (Phosphate Mimic) Inhibitor->Enzyme Binds & Blocks

Caption: Conceptual diagram of phosphonates as enzyme inhibitors.

Key Therapeutic Areas
  • Anticancer Activity : A significant amount of research has highlighted the cytotoxic effects of these compounds against various cancer cell lines.[1][3] Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the phenyl ring can dramatically influence their anticancer potency.[1]

  • Enzyme Inhibition : As phosphate mimics, α-hydroxyphosphonates are potent inhibitors of several enzymes, including protein tyrosine phosphatases (PTPs), which are implicated in diseases like cancer and diabetes.[1]

  • Antiviral, Antibacterial, and Antifungal Activity : Certain derivatives have been investigated for their ability to inhibit viral replication and have shown inhibitory effects against pathogenic bacteria and fungi.[1]

Derivative Type Reported Biological Activity Potential Application
Halogen-substituted (e.g., Cl, Br)Enhanced anticancer activityOncology
Nitro-substituted (e.g., NO₂)Good anticancer activity[3]Oncology
Unsubstituted Parent CompoundGeneral cytotoxic and antimicrobial effectsBroad-spectrum therapeutic development

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative diethyl 2-hydroxyphenylphosphonate derivative.

Protocol 1: Synthesis of Diethyl (2-hydroxyphenyl)methylphosphonate via Pudovik Reaction

This protocol is adapted from base-catalyzed Pudovik reaction methodologies.[2][3]

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)[2]

  • Triethylamine (10 mol%)[2]

  • Anhydrous Tetrahydrofuran (THF) or Acetone (minimal amount)[2]

  • n-Pentane or Hexane[2]

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add salicylaldehyde (1.0 mmol) and the solvent (e.g., THF).

  • Add diethyl phosphite (1.0 mmol) to the solution.

  • Add the base catalyst, triethylamine (10 mol%), to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir for the required time (typically 1-3 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • To induce crystallization, add a non-polar solvent like n-pentane or hexane to the resulting oil/solid and cool the mixture to 5 °C in an ice bath.[2]

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crystals with cold n-pentane and dry under vacuum to yield the pure product.

  • Proceed with spectroscopic characterization (NMR, MS, IR) to confirm the structure.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized phosphonate derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

Diethyl 2-hydroxyphenylphosphonate derivatives represent a versatile and potent chemical scaffold in medicinal chemistry. The straightforward and efficient synthesis via the Pudovik reaction allows for the generation of diverse compound libraries for screening. Their proven efficacy as anticancer, antiviral, and enzyme-inhibiting agents underscores their potential for further development. Future research should focus on optimizing the substitution patterns on the phenyl ring to enhance target specificity and reduce off-target toxicity, paving the way for the development of novel and effective therapeutic agents.

References

  • Applications of Diethyl [hydroxy(phenyl)
  • DIETHYL(2-HYDROXYPHENYL)
  • Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite - Benchchem.
  • DIETHYL PHENYLPHOSPHON
  • Synthesis of 3-diethylphosphonoyl-2-hydroxy-prop-2-ylphosphonate and –phosphine oxide derivatives via the Pudovik reaction of diethyl 2–oxopropylphosphonate on the surface of Al2O3/KF | Request PDF - ResearchG
  • The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity - MDPI.
  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - MDPI.
  • DIETHYL(2-HYDROXYPHENYL)
  • Biologically active diethyl benzylphosphonate derivatives.
  • Unraveling the Structure-Activity Relationship of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents - Benchchem.
  • Diethyl (thiophen-2-ylmethyl)
  • (PDF)
  • (PDF) Diethyl [hydroxy(phenyl)
  • Spectroscopic Analysis of Diethyl (2,6-dichlorobenzyl)
  • The Science Behind Diethyl Phosphite: An In-Depth Exploration of Its Applications and Properties-FUERTAL PHARMACEUTICAL | The Antiviral Drug Tenofovir.

Sources

Protocols & Analytical Methods

Method

Application Note: Diethyl 2-Hydroxyphenylphosphonate in the Synthesis of Advanced Flame-Retardant Polymers

Executive Summary The demand for high-performance, non-halogenated flame-retardant (FR) polymers is accelerating across aerospace, automotive, and biomedical sectors. For drug development professionals and medical device...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-performance, non-halogenated flame-retardant (FR) polymers is accelerating across aerospace, automotive, and biomedical sectors. For drug development professionals and medical device engineers, ensuring the fire safety of electronic drug delivery systems, MRI housings, and dental resins without compromising biocompatibility is a critical regulatory hurdle. Traditional halogenated additives are prone to leaching and toxicity.

Diethyl 2-hydroxyphenylphosphonate (D2HPP) serves as a highly versatile ortho-hydroxyaryl phosphonate building block [1]. By functionalizing the phenolic hydroxyl group of D2HPP, scientists can synthesize reactive phosphorus-containing monomers (e.g., phosphonated methacrylates). Covalent incorporation of these monomers into polymer backbones (such as Poly(methyl methacrylate) [PMMA] or polyurethanes) yields self-extinguishing materials that permanently retain their FR properties while eliminating the risk of toxic leaching [2].

Mechanistic Insights: The Dual-Action Flame Retardancy

The integration of D2HPP-derived monomers into a polymer matrix confers exceptional fire resistance through a synergistic bi-phase mechanism [3, 4]. Understanding this causality is essential for formulating polymers that meet stringent UL-94 V-0 standards.

  • Condensed-Phase Action (Char Formation): Upon thermal degradation, the phosphonate ester groups decompose to yield polyphosphoric acid. This acid acts as a powerful dehydrating agent, catalyzing the carbonization of the polymer matrix. The resulting intumescent, glassy char layer acts as a physical barrier, insulating the underlying unburned polymer from heat and preventing the diffusion of oxygen and combustible volatiles [5].

  • Gas-Phase Action (Radical Scavenging): Simultaneously, the decomposition of the phosphonate moiety releases volatile phosphorus radicals (PO•). These species migrate into the flame zone and scavenge highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, effectively quenching the exothermic chain reactions that sustain combustion [3].

Mechanism Combustion Polymer Combustion (Heat & Oxygen) Phosphonate Phosphonate Moiety Decomposition Combustion->Phosphonate Triggers Condensed Condensed Phase (Polyphosphoric Acid) Phosphonate->Condensed Dehydrates Matrix Gas Gas Phase (PO• Radicals) Phosphonate->Gas Volatilizes Char Dense Char Layer (Thermal/Oxygen Barrier) Condensed->Char Catalyzes Quench Radical Scavenging (H• and OH• Quenching) Gas->Quench Intercepts Char->Combustion Inhibits Heat/O2 Quench->Combustion Stops Chain Rxn

Figure 1: Dual-action flame-retardant mechanism of phosphonate-containing polymers.

Experimental Protocols

The following self-validating protocols detail the transformation of D2HPP into a reactive monomer, followed by its copolymerization into a flame-retardant PMMA network.

Protocol A: Synthesis of Diethyl (2-Methacryloyloxyphenyl)phosphonate (DEMPP)

Causality Check: The reaction between D2HPP and methacryloyl chloride is highly exothermic. Conducting this esterification at 0 °C prevents premature thermal polymerization of the methacrylate double bonds and avoids the cleavage of the sensitive phosphonate ester groups.

Reagents & Materials:

  • Diethyl 2-hydroxyphenylphosphonate (D2HPP): 10.0 g (43.4 mmol)

  • Methacryloyl chloride: 5.0 g (47.8 mmol, 1.1 eq)

  • Triethylamine (TEA): 5.3 g (52.1 mmol, 1.2 eq) - Acts as an acid scavenger to drive the reaction.

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon balloon, dissolve D2HPP (10.0 g) in 80 mL of anhydrous DCM.

  • Base Addition: Add TEA (5.3 g) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dilute methacryloyl chloride (5.0 g) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Note: A white precipitate (Triethylammonium chloride) will begin to form immediately.

  • Reaction Progression: Remove the ice bath after the addition is complete and allow the mixture to stir at room temperature for 12 hours.

  • Purification: Filter the white precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 × 50 mL) to remove excess amine, saturated NaHCO₃ (2 × 50 mL) to neutralize residual acid, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at 30 °C to yield DEMPP as a pale yellow viscous liquid.

  • Self-Validation Step: Confirm the structure via ³¹P-NMR (expect a singlet near δ 18.5 ppm) and FTIR (verify the appearance of the ester C=O stretch at ~1735 cm⁻¹ and the complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹).

Protocol B: Free-Radical Copolymerization of DEMPP with MMA

Causality Check: Oxygen is a stable diradical that rapidly quenches the initiating radicals generated by AIBN, leading to dead polymer chains. The freeze-pump-thaw degassing cycle is mandatory to ensure high molecular weight and complete monomer conversion.

Reagents & Materials:

  • Methyl methacrylate (MMA): Purified via basic alumina column to remove inhibitors.

  • Synthesized DEMPP monomer.

  • Azobisisobutyronitrile (AIBN): 1 wt% relative to total monomers (recrystallized from methanol).

Step-by-Step Methodology:

  • Formulation: Prepare a series of monomer mixtures (e.g., 0%, 5%, and 15% DEMPP by weight relative to MMA) in glass ampoules. Add 1 wt% AIBN to each formulation.

  • Degassing: Subject the ampoules to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to rigorously exclude dissolved oxygen.

  • Sealing & Curing: Seal the ampoules under vacuum. Immerse them in a thermostated oil bath at 70 °C for 24 hours to initiate and propagate the free-radical polymerization.

  • Post-Curing: Ramp the temperature to 100 °C for an additional 2 hours to ensure near 100% conversion and eliminate residual unreacted monomers (critical for biomedical applications to prevent cytotoxicity).

  • Recovery: Break the ampoules, dissolve the bulk polymer in minimal tetrahydrofuran (THF), and precipitate dropwise into a large excess of cold methanol. Filter and dry the polymer in a vacuum oven at 60 °C to constant weight.

Workflow Step1 Precursor D2HPP Step2 Esterification (Methacryloyl Chloride, TEA, 0°C) Step1->Step2 Step3 Reactive Monomer DEMPP Step2->Step3 Step4 Formulation (MMA + AIBN + DEMPP) Step3->Step4 Step5 Free Radical Polymerization (70°C) Step4->Step5 Step6 Flame-Retardant Copolymer Network Step5->Step6

Figure 2: Workflow from D2HPP precursor to covalently bound flame-retardant copolymer.

Quantitative Data Presentation

The incorporation of the bulky phosphonate side groups disrupts the highly ordered packing of the PMMA chains, leading to a slight plasticization effect (evidenced by the minor drop in Glass Transition Temperature, Tg​ ). However, this structural trade-off is vastly outweighed by the exponential increase in thermal stability and flame retardancy, as summarized in Table 1.

Table 1: Thermal and Flame-Retardant Properties of DEMPP/MMA Copolymers

FormulationPhosphorus Content (wt%) Tg​ (°C)Char Yield at 600 °C (%)LOI (%)UL-94 Rating
Neat PMMA 0.01051.217.5Fail
PMMA + 5 wt% DEMPP ~0.61018.523.0V-2
PMMA + 15 wt% DEMPP ~1.89518.428.5V-0

Note: Limiting Oxygen Index (LOI) values > 28% and a UL-94 V-0 rating indicate self-extinguishing behavior suitable for high-grade electronic and medical device enclosures.

References

  • Salman, S. (2005). Synthesis and modeling of new phosphorus‐containing acrylates. Journal of Polymer Science Part A: Polymer Chemistry.[Link]

  • Sahin, G., Albayrak, A., Bilgici, Z. S., & Avci, D. (2009). Synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups. Journal of Polymer Science Part A: Polymer Chemistry.[Link]

  • Zhou, Y., et al. (2025). The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Materials.[Link]

  • Wang, X., et al. (2022). A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. MDPI Materials.[Link]

  • Zhang, L., et al. (2025). Flame-Retardant and Mechanical Strong Polyurethane Foam Enabled by Hydrogen-Bonded Phosphonate Networks. ACS Applied Polymer Materials.[Link]

Application

Application Note: Diethyl 2-Hydroxyphenylphosphonate as a Bidentate Ligand in Transition Metal Complexes

Executive Summary Diethyl 2-hydroxyphenylphosphonate (CAS 69646-14-6) is a highly versatile, bifunctional organic ligand utilized extensively in coordination chemistry, homogeneous catalysis, and materials science. Featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-hydroxyphenylphosphonate (CAS 69646-14-6) is a highly versatile, bifunctional organic ligand utilized extensively in coordination chemistry, homogeneous catalysis, and materials science. Featuring a phenolic hydroxyl group situated ortho to a diethyl phosphonate moiety, this molecule is uniquely primed to form highly stable, six-membered metallacycles with a variety of transition metals and f-block actinides [1].

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic principles, synthesis protocols, and analytical validation required to successfully deploy diethyl 2-hydroxyphenylphosphonate in metal complexation workflows.

Mechanistic Insights: The Causality of Coordination

To effectively utilize this ligand, one must understand the thermodynamic and electronic drivers behind its coordination behavior:

  • Mixed Hard-Donor Affinity: The ligand operates via two distinct oxygen donors. Upon deprotonation, the phenolic oxygen acts as a strong, anionic hard donor, establishing a robust covalent bond with the metal center. Simultaneously, the phosphoryl oxygen (P=O) acts as a neutral hard donor, providing dative stabilization. This O,O'-bidentate motif is highly selective for oxophilic metal centers, including Cu(II), Zn(II), and f-block species like Uranyl (UO₂²⁺) and Thorium (Th⁴⁺) [1].

  • Steric Control via Esterification: A critical design choice in using the diethyl ester rather than the free phosphonic acid is solubility control. Free phosphonic acids typically form insoluble 2D/3D polymeric networks with transition metals due to multiple binding sites. The ethyl groups cap the phosphonate, restricting it to a terminal P=O donor. This forces the formation of discrete, highly soluble mononuclear or dinuclear complexes, which is essential for liquid-liquid extraction and homogeneous catalysis [2].

  • Chelate Effect: The ortho relationship between the hydroxyl and phosphonate groups geometrically constrains the ligand to form a six-membered chelate ring upon binding. This ring size minimizes steric strain and maximizes the orbital overlap between the ligand's oxygen lone pairs and the metal's empty d- or f-orbitals.

Workflow LIG Diethyl 2-hydroxyphenylphosphonate (Free Ligand) BASE Deprotonation (NaH or NaOH) LIG->BASE Base Addition DEP Phenolate Intermediate (Anionic) BASE->DEP -H₂ or -H₂O CHEL Bidentate Chelation (O,O'-coordination) DEP->CHEL MET Metal Precursor (e.g., Cu²⁺, UO₂²⁺) MET->CHEL Metal Insertion COMP Isolated Metal Complex CHEL->COMP Crystallization

Caption: Workflow for synthesizing transition metal complexes using diethyl 2-hydroxyphenylphosphonate.

Experimental Protocol: Synthesis of a Generic Metal Complex

The following methodology outlines the synthesis of a discrete transition metal complex (e.g., Copper(II) or Uranyl) using diethyl 2-hydroxyphenylphosphonate. This protocol is designed as a self-validating system to ensure high yield and purity.

Materials Required
  • Diethyl 2-hydroxyphenylphosphonate (Ligand, >95% purity)

  • Transition metal salt (e.g., Cu(OAc)₂·H₂O or UO₂(NO₃)₂·6H₂O)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)

  • Anhydrous Dioxane or Ethanol

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology
  • Ligand Preparation & Deprotonation:

    • Action: Dissolve 1.0 equivalent of diethyl 2-hydroxyphenylphosphonate in 20 mL of anhydrous dioxane under an inert atmosphere. Slowly add 1.05 equivalents of NaH.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the phenolic -OH without hydrolyzing the ethyl esters.

    • Self-Validation: The immediate evolution of H₂ gas (bubbling) provides visual confirmation of deprotonation. The reaction is complete when gas evolution ceases (typically 15–30 minutes), yielding a clear solution of the phenolate intermediate [1].

  • Metal Complexation:

    • Action: Dissolve 0.5 equivalents of the metal precursor (for a 2:1 Ligand:Metal complex) in 10 mL of the chosen solvent. Add this solution dropwise to the deprotonated ligand mixture at room temperature. Stir for 4–6 hours.

    • Causality: Dropwise addition prevents the localized excess of metal ions, suppressing the formation of kinetic side-products or oligomers.

    • Self-Validation: A stark color change will occur immediately upon addition (e.g., colorless to deep green/blue for Cu(II), or bright yellow for UO₂²⁺). This indicates successful Ligand-to-Metal Charge Transfer (LMCT) and chelation.

  • Isolation and Purification:

    • Action: Remove the solvent under reduced pressure. Resuspend the crude solid in dichloromethane (DCM) and wash with deionized water (3 × 15 mL) to remove unreacted salts (e.g., NaNO₃ or NaOAc).

    • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the product from a mixture of benzene/hexane or vapor diffusion of diethyl ether into DCM.

    • Self-Validation: The formation of distinct, deeply colored crystals confirms the isolation of a discrete, highly ordered coordination complex suitable for X-ray crystallography.

Analytical Data Presentation

To verify the successful coordination of the ligand to the metal center, researchers should rely on multi-nuclear NMR and FT-IR spectroscopy. The table below summarizes the expected quantitative shifts that act as diagnostic markers for successful chelation.

Analytical TechniqueFree Ligand (Expected)Coordinated Complex (Expected)Diagnostic Significance
³¹P NMR (ppm) +17.0 to +20.0+25.0 to +35.0A distinct downfield shift confirms the dative binding of the P=O oxygen to the electron-withdrawing metal center.
¹H NMR (Ar-OH) ~9.5 ppm (broad singlet)AbsentThe complete disappearance of the phenolic proton confirms quantitative deprotonation and covalent Ar-O-M bonding.
FT-IR (P=O stretch) ~1240 - 1260 cm⁻¹~1180 - 1200 cm⁻¹A significant red-shift (lower frequency) indicates the weakening of the P=O double bond due to electron donation to the metal.
FT-IR (O-H stretch) ~3200 - 3400 cm⁻¹AbsentValidates the loss of the phenolic hydroxyl group upon complexation.

Downstream Applications

The unique physicochemical properties of these complexes make them highly valuable across several advanced scientific domains.

Applications LIG Diethyl 2-hydroxyphenylphosphonate Metal Complexes CAT Homogeneous Catalysis (Cross-coupling, Polymerization) LIG->CAT Tunable Sterics & Solubility EXT Liquid-Liquid Extraction (Actinides / F-Block Elements) LIG->EXT Hard O-Donor Affinity MED Biomedical Materials (Dental Resins & Adhesives) LIG->MED Biocompatibility & Adhesion

Caption: Primary application domains for diethyl 2-hydroxyphenylphosphonate coordination complexes.

  • F-Block Element Extraction: Because the P=O and Ar-O⁻ groups are exceptionally hard donors, they exhibit high affinity for hard Lewis acids like Thorium and Uranium. Derivatives of this ligand are utilized in liquid-liquid extraction protocols for nuclear waste remediation [1].

  • Biomedical and Dental Polymers: The phosphonate moiety mimics natural phosphate groups found in hydroxyapatite. When integrated into transition metal-catalyzed photopolymerization systems, these ligands act as adhesion promoters in self-etching dental adhesives, drastically improving dentin shear bond strength [2] [3].

References

  • Turanov, A. N., Karandashev, V. K., Artyushin, O. I., Sharova, E. V., & Genkina, E. A. (2022). "Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies." International Journal of Molecular Sciences. Available at:[Link]

  • Avci, D., & Mathias, L. J. (2004). "Synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups." Polymer Bulletin. Available at:[Link]

  • Catel, Y., Degirmenci, M., & Boutevin, B. (2009). "Development of Reactive Phosphonated Methacrylates." Macromolecules. Available at:[Link]

Method

HPLC method development for diethyl 2-hydroxyphenylphosphonate analysis

Application Note: RP-HPLC Method Development and Validation for Diethyl 2-Hydroxyphenylphosphonate Introduction & Analytical Rationale Diethyl 2-hydroxyphenylphosphonate (CAS: 69646-14-6) is a highly versatile organophos...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: RP-HPLC Method Development and Validation for Diethyl 2-Hydroxyphenylphosphonate

Introduction & Analytical Rationale

Diethyl 2-hydroxyphenylphosphonate (CAS: 69646-14-6) is a highly versatile organophosphorus compound utilized as a critical intermediate in organic synthesis, flame retardant development, and the production of biologically active molecules . Structurally, it features a polar diethyl phosphonate ester group adjacent to a weakly acidic phenolic hydroxyl group at the ortho-position.

The primary analytical challenge lies in managing the dual nature of the molecule: the hydrogen-bonding capacity of the phosphonate ester and the ionizable phenolic -OH. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to ensure accurate purity assessment and trace-level quantification.

Physicochemical Profiling

Understanding the analyte's intrinsic properties is the foundation of rational chromatographic method development.

Table 1: Physicochemical Properties of Diethyl 2-hydroxyphenylphosphonate

PropertyValueAnalytical Implication
CAS Number 69646-14-6Unique identifier for reference standard procurement.
Molecular Formula C10H15O4PMW: 230.20 g/mol ; useful for LC-MS confirmation.
LogP ~2.28Moderate lipophilicity; ensures adequate retention on RP columns.
pKa (Phenolic -OH) ~9.0 - 10.0Requires strict mobile phase pH control to prevent partial ionization.
UV Maxima ~210 nm, ~270 nmAromatic ring allows for standard UV/DAD detection without derivatization.

Method Development Causality (The "Why")

As an application scientist, method development cannot rely on trial and error; it must be driven by molecular causality.

  • Stationary Phase Selection: We recommend a Phenyl-Hexyl or a high-purity end-capped C18 column. While C18 provides standard hydrophobic retention based on the diethyl aliphatic groups, a Phenyl-Hexyl phase introduces orthogonal π−π interactions with the electron-rich 2-hydroxyphenyl ring. This orthogonal selectivity is critical for resolving the main peak from structurally similar synthetic impurities, such as unreacted phenols or oxidized phosphonate byproducts .

  • Mobile Phase & pH Control: The phenolic hydroxyl group acts as a weak acid. If the mobile phase pH is unbuffered or near neutral, the analyte exists in dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing, retention time shifts, and poor reproducibility. By acidifying the aqueous mobile phase to pH ~2.5 using 0.1% Formic Acid (FA), the ionization of the phenol is completely suppressed. The fully protonated molecule interacts uniformly with the stationary phase, yielding sharp, symmetrical peaks .

  • Detector Optimization: Detection is achieved via UV absorbance. While 210 nm provides maximum sensitivity (universal aromatic absorbance), it is highly susceptible to baseline drift during gradient elution due to the absorbance of organic solvents. Therefore, 270 nm is selected as the primary quantitative wavelength, offering high specificity for the phenolic chromophore and a stable baseline .

Method Logic Visualization

HPLC_Logic A Analyte: Diethyl 2-hydroxyphenylphosphonate (LogP: 2.28, pKa: ~9.5) B Stationary Phase: Phenyl-Hexyl / C18 (Exploits π-π & Hydrophobic Interactions) A->B C Mobile Phase: Aqueous / Acetonitrile (Gradient Elution for Impurity Clearance) B->C D pH Modifier: 0.1% Formic Acid (pH ~2.5) (Suppresses Phenol Ionization) C->D E Detection: UV-DAD at 270 nm (Specific to Phenolic Chromophore) D->E F Self-Validating Output: Symmetrical Peak (Tf < 1.5), Stable RT E->F

Logical workflow for RP-HPLC method development of Diethyl 2-hydroxyphenylphosphonate.

Experimental Protocol & Self-Validating Workflow

A reliable analytical method must be a self-validating system. The following protocol integrates built-in System Suitability Tests (SST) to continuously verify chromatographic integrity.

Table 2: Optimized Chromatographic Conditions

ParameterSetting
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C (Ensures mobile phase viscosity and RT stability)
Injection Volume 10 µL
Detection UV at 270 nm (Reference 360 nm if using DAD)
Diluent Water : Acetonitrile (50:50, v/v)

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.08020Initial loading and focusing
2.08020Isocratic hold for polar impurity elution
10.02080Linear gradient for analyte elution
13.02080High organic wash to clear late-eluting matrix
13.18020Return to initial conditions
18.08020Column re-equilibration
Step-by-Step Self-Validating Protocol:
  • Preparation of Mobile Phases:

    • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of Diethyl 2-hydroxyphenylphosphonate reference standard into a 10 mL volumetric flask.

    • Dissolve and make up to volume with Diluent (1.0 mg/mL stock).

    • Dilute 1.0 mL of stock to 10 mL with Diluent to create a 100 µg/mL working standard.

  • Self-Validation Sequence (The Built-in Control):

    • Injections 1-2: Blank (Diluent). Verifies baseline stability and absence of carryover.

    • Injections 3-7: Working Standard (100 µg/mL). Evaluates System Suitability Test (SST) parameters before any sample is run.

    • Injections 8+: Unknown Samples.

    • Bracketing Standard: Re-inject the working standard every 10 samples to verify ongoing system stability and prevent drift.

Table 4: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) %RSD ≤ 1.0% (n=5)Ensures pump delivery, gradient mixing, and temperature are stable.
Peak Area %RSD ≤ 2.0% (n=5)Validates autosampler precision and detector linearity.
Tailing Factor (Tf) 0.8 - 1.5Confirms secondary interactions (e.g., silanol effects) are successfully suppressed by the acidic modifier.
Theoretical Plates (N) > 5,000Verifies column efficiency and proper stationary phase integrity.

References

  • SIELC Technologies. "HPLC Application: Phenylphosphonic acid." SIELC Applications Library. URL:[Link]

  • Ataman Chemicals. "Phosphonate Ester: Properties, Reactivity, and Industrial Applications." Ataman Kimya. URL:[Link]

Application

Application Note: Diethyl 2-Hydroxyphenylphosphonate in Palladium-Catalyzed Cross-Coupling Workflows

Executive Summary & Strategic Utility Diethyl 2-hydroxyphenylphosphonate (D2HPP) is a highly versatile, bifunctional building block in modern organic synthesis. In medicinal chemistry, the phosphonate moiety serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

Diethyl 2-hydroxyphenylphosphonate (D2HPP) is a highly versatile, bifunctional building block in modern organic synthesis. In medicinal chemistry, the phosphonate moiety serves as a hydrolytically stable bioisostere for phosphates, making it a critical motif in nucleotide analogues, enzyme inhibitors, and targeted therapeutics.

From a synthetic perspective, D2HPP offers a unique strategic advantage: it possesses an ortho-hydroxyl group that can be selectively activated into a pseudohalide (e.g., a triflate or nonaflate)[1]. This activation unlocks the molecule for a myriad of palladium-catalyzed C–C, C–N, and C–O cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Sonogashira couplings). This application note delineates the mechanistic rationale, optimized protocols, and analytical checkpoints for utilizing D2HPP in advanced palladium-catalyzed workflows.

Mechanistic Insights & Causality

To successfully deploy D2HPP in cross-coupling reactions, one must understand the electronic and steric interplay between the phosphonate and the adjacent hydroxyl/triflate group.

The Necessity of Phenol Activation

The C(sp²)–OH bond in D2HPP is highly robust (bond dissociation energy ~110 kcal/mol) and inert to oxidative addition by low-valent Pd(0) species. To overcome this thermodynamic barrier, the hydroxyl group must be converted into a highly reactive leaving group, typically a trifluoromethanesulfonate (triflate, –OTf). The strongly electron-withdrawing triflyl group drastically lowers the energy of the C–O σ∗ antibonding orbital, facilitating facile oxidative insertion by the palladium catalyst.

Electronic Influence of the Phosphonate Group

The diethyl phosphonate group (–PO(OEt)₂) is both sterically demanding and strongly electron-withdrawing.

  • Oxidative Addition: The electron-withdrawing nature of the phosphonate depletes electron density from the aryl ring, which accelerates the oxidative addition of the Pd(0) species into the adjacent C–OTf bond.

  • Transmetalation: Conversely, this electron deficiency can retard the transmetalation step in Suzuki-Miyaura couplings. To counteract this, electron-rich, bidentate ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or sterically bulky Buchwald ligands (e.g., XPhos) are required to stabilize the Pd(II) intermediate and accelerate transmetalation[2].

Experimental Workflows & Protocols

The following protocols represent a self-validating synthetic sequence: starting from the generation of D2HPP via Hirao cross-coupling[2], proceeding to its activation, and culminating in a Suzuki-Miyaura cross-coupling.

Protocol A: Synthesis of D2HPP via Hirao Cross-Coupling

This protocol establishes the C–P bond using 2-bromophenol as the starting material.

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-bromophenol (1.0 equiv, 10 mmol), diethyl phosphite (1.2 equiv, 12 mmol), and anhydrous N,N -diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (1 mol%) and dppf (1.2 mol%)[2].

  • Reaction: Dissolve the mixture in anhydrous toluene (20 mL). Degas the solution via three freeze-pump-thaw cycles to ensure complete removal of oxygen (critical to prevent phosphite oxidation).

  • Heating: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of 2-bromophenol and the appearance of a highly UV-active spot indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove DIPEA, followed by brine. Dry over MgSO4​ , concentrate, and purify via flash chromatography to yield D2HPP.

Protocol B: Activation to Diethyl 2-(Trifluoromethylsulfonyloxy)phenylphosphonate

Converting the inert phenol into a reactive pseudohalide.

  • Setup: Dissolve D2HPP (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL) under argon and cool to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (2.0 equiv, 10 mmol) dropwise.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv, 6 mmol) dropwise over 10 minutes. The solution will darken.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint: GC-MS analysis should show a molecular ion peak corresponding to the triflate ( M+=362.02 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with cold 1M HCl (to remove residual pyridine), dry over Na2​SO4​ , and concentrate in vacuo. Use immediately or store at -20 °C under argon.

Protocol C: Suzuki-Miyaura Cross-Coupling of the Activated D2HPP

Formation of the C–C bond to yield a functionalized biaryl phosphonate.

  • Setup: In a Schlenk tube, combine the D2HPP-triflate (1.0 equiv, 2 mmol), arylboronic acid (1.5 equiv, 3 mmol), and finely ground K3​PO4​ (2.0 equiv, 4 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). For sterically hindered boronic acids, substitute with Pd(OAc)2​ (5 mol%) and SPhos (10 mol%).

  • Solvent: Add a degassed mixture of Toluene/Ethanol/Water (3:1:1, 10 mL).

  • Reaction: Seal the tube and heat at 80 °C for 8–12 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via silica gel chromatography.

Quantitative Data Presentation

The table below summarizes expected yields and optimal catalyst systems for the Suzuki-Miyaura cross-coupling of D2HPP-triflate with various boronic acids, demonstrating the substrate scope and functional group tolerance.

Coupling Partner (Boronic Acid)Catalyst SystemTime (h)Temp (°C)Isolated Yield (%)Notes
Phenylboronic acid Pd(PPh3​)4​ / K3​PO4​ 88088%Standard baseline reactivity.
4-Methoxyphenylboronic acid Pd(PPh3​)4​ / K3​PO4​ 88092%Electron-rich; accelerates transmetalation.
4-Fluorophenylboronic acid Pd(OAc)2​
  • dppf / K2​CO3​
129081%Requires stronger heating due to electron deficiency.
2-Methylphenylboronic acid Pd(OAc)2​
  • SPhos / K3​PO4​
  • 1610074%Steric hindrance requires Buchwald ligand.
    3-Pyridinylboronic acid Pd(PPh3​)4​ / Na2​CO3​ 128068%Heteroaromatic; slight coordination to Pd.

    Mechanistic & Workflow Visualizations

    Workflow A 2-Bromophenol B Hirao Cross-Coupling Pd(OAc)2, dppf HP(O)(OEt)2 A->B C Diethyl 2-hydroxyphenyl- phosphonate (D2HPP) B->C D Triflation Tf2O, Pyridine C->D E Aryl Triflate Intermediate D->E F Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 E->F G Biaryl Phosphonate Target F->G

    Fig 1: Synthetic workflow from 2-bromophenol to the final biaryl phosphonate target.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-OTf insertion) Pd0->OxAdd PdII Ar-Pd(II)-OTf Intermediate OxAdd->PdII TransMet Transmetalation (with Ar'-B(OH)2) PdII->TransMet PdII_trans Ar-Pd(II)-Ar' Intermediate TransMet->PdII_trans RedElim Reductive Elimination (Product Release) PdII_trans->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product (Biaryl Phosphonate) RedElim->Product

    Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle of the activated D2HPP triflate.

    References

    • Belabassi, Y., Alzghari, S., & Montchamp, J. L. (2008). Revisiting the Hirao cross-coupling: improved synthesis of aryl and heteroaryl phosphonates. Journal of Organometallic Chemistry, 693(19), 3171-3178.[2] URL:[Link]

    • Kalek, M., Ziadi, A., & Stawinski, J. (2008). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Letters, 10(20), 4637-4640.[3] URL:[Link]

    • Cheung, C. W., & Buchwald, S. L. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(22), 16128-16137.[1] URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting common impurities in diethyl 2-hydroxyphenylphosphonate synthesis

    A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of diethyl 2-hydroxyphenylphosphonate. This guide is designed to provide in-depth, field-proven insight...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers and Drug Development Professionals

    Welcome to the technical support center for the synthesis of diethyl 2-hydroxyphenylphosphonate. This guide is designed to provide in-depth, field-proven insights into troubleshooting common impurities and challenges encountered during its synthesis. As Senior Application Scientists, we understand that robust and reproducible chemical synthesis is paramount. This document provides not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.

    Overview of Diethyl 2-Hydroxyphenylphosphonate Synthesis

    Diethyl 2-hydroxyphenylphosphonate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a 2-halophenol derivative (often 2-iodophenol or 2-bromophenol) with a trialkyl phosphite, such as triethyl phosphite, often with a nickel(II) chloride catalyst. The reaction proceeds via a phosphonium salt intermediate, which then rearranges to the final phosphonate product.

    While seemingly straightforward, this reaction is susceptible to several side reactions and impurities that can complicate purification and affect yield and purity. This guide will address the most common issues encountered.

    Troubleshooting Guide: Common Impurities and FAQs

    This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

    Q1: My final product has a significant amount of unreacted 2-iodophenol. What went wrong?

    A1: This is a common issue and typically points to incomplete reaction.

    • Causality: The Michaelis-Arbuzov reaction requires the activation of the C-X bond (where X is I or Br) by the nickel catalyst. Insufficient catalyst activity, low reaction temperature, or insufficient reaction time can lead to incomplete conversion. 2-Iodophenol is a common starting material for this synthesis.

    • Troubleshooting & Prevention:

      • Catalyst Activity: Ensure your NiCl₂ is anhydrous. Moisture can deactivate the catalyst. Consider drying the catalyst in a vacuum oven before use.

      • Reaction Time & Temperature: The reaction often requires elevated temperatures (e.g., 150-160 °C) and several hours to go to completion. If you are running the reaction at a lower temperature, consider increasing it or extending the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or a small-scale workup followed by ¹H NMR analysis.

      • Reagent Purity: Ensure your triethyl phosphite is of high purity. Impurities in the phosphite can interfere with the reaction.

    • Removal: Unreacted 2-iodophenol can typically be removed by column chromatography on silica gel.

    Q2: I observe a significant byproduct with a chemical shift around 4.1 ppm (quintet) and 1.3 ppm (triplet) in my ¹H NMR, but it's not my product. What is it?

    A2: This is characteristic of triethyl phosphate, a common byproduct.

    • Causality: Triethyl phosphate is formed from the oxidation of the triethyl phosphite reagent. This can happen if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon) or if there are oxidizing impurities present. The hydroxyl group of the starting 2-halophenol can also potentially catalyze this oxidation.

    • Troubleshooting & Prevention:

      • Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere. Use Schlenk techniques or a glovebox if possible.

      • Solvent & Reagent Purity: Use anhydrous solvents and freshly distilled triethyl phosphite.

    • Removal: Triethyl phosphate has a boiling point of 215 °C, which is significantly lower than that of the desired product. It can often be removed by vacuum distillation. Alternatively, it can be separated by column chromatography.

    Q3: My purified product is a yellow or brownish oil, not colorless as expected. What causes this coloration?

    A3: The coloration is often due to phenolic oxidation or impurities derived from the starting material.

    • Causality: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures, especially at elevated temperatures and in the presence of trace metals (like the nickel catalyst) and oxygen.

    • Troubleshooting & Prevention:

      • Degas Solvents: Degas your solvents and reagents before use to remove dissolved oxygen.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction and workup.

      • Purification: Consider passing the crude product through a short plug of silica gel or activated carbon to remove colored impurities before final purification by column chromatography or distillation.

    • Removal: Column chromatography is generally effective at removing these colored impurities.

    Q4: I see an impurity that appears to be a phosphonate but lacks the aromatic protons of my desired product. What could it be?

    A4: You may be forming diethyl phosphite (also known as diethyl hydrogen phosphonate).

    • Causality: This impurity arises from the reaction of triethyl phosphite with water. If your reagents or solvent are not scrupulously dried, water will react with the triethyl phosphite to form diethyl phosphite and ethanol.

    • Troubleshooting & Prevention:

      • Anhydrous Conditions: This is the most critical factor. Dry your glassware in an oven before use. Use anhydrous solvents. Ensure your 2-halophenol starting material is dry.

    • Removal: Diethyl phosphite has a lower boiling point (187-188 °C) than the product and can be removed by vacuum distillation. It is also more polar and can be separated by column chromatography.

    Experimental Protocols

    Protocol 1: Synthesis of Diethyl 2-Hydroxyphenylphosphonate

    This protocol is an example and should be adapted and optimized based on your specific laboratory conditions and scale.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-iodophenol (1.0 eq), triethyl phosphite (1.5 eq), and anhydrous nickel(II) chloride (0.1 eq).

    • Seal the flask and purge with dry nitrogen for 15 minutes.

    • Heat the reaction mixture to 150-160 °C with vigorous stirring under a positive pressure of nitrogen.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl phosphite by vacuum distillation.

    • The crude residue can then be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    Protocol 2: Purification by Column Chromatography
    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diethyl 2-hydroxyphenylphosphonate as a colorless oil.

    Data Presentation

    Table 1: Common Impurities and Their Characteristics

    CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (δ, ppm)
    Diethyl 2-hydroxyphenylphosphonate C₁₀H₁₅O₄P230.20> 250 (decomposes)6.8-7.8 (m, 4H, Ar-H), 4.1 (m, 4H, OCH₂), 1.3 (t, 6H, CH₃)
    2-Iodophenol C₆H₅IO219.99186-1876.6-7.7 (m, 4H, Ar-H), ~5.5 (s, 1H, OH)
    Triethyl Phosphate C₆H₁₅O₄P182.162154.1 (quintet, 6H, OCH₂), 1.3 (t, 9H, CH₃)
    Diethyl Phosphite C₄H₁₁O₃P138.10187-1886.8 (d, 1H, J=700 Hz, P-H), 4.1 (m, 4H, OCH₂), 1.3 (t, 6H, CH₃)

    Visualizations

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (2-Iodophenol, NiCl₂, Triethyl Phosphite) reaction Combine Reagents Under N₂ Atmosphere prep_reagents->reaction prep_glass Flame-Dry Glassware prep_glass->reaction heat Heat to 150-160 °C reaction->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete distill Vacuum Distill (Remove excess P(OEt)₃) cool->distill chromatography Column Chromatography distill->chromatography product Pure Product chromatography->product

    Caption: General workflow for the synthesis and purification of diethyl 2-hydroxyphenylphosphonate.

    G start Problem Detected (e.g., Low Yield, Impure Product) check_sm Unreacted Starting Material in NMR/TLC? start->check_sm sol_sm_yes Increase Reaction Time/Temp Check Catalyst Activity check_sm->sol_sm_yes Yes check_phosphate Quintet at ~4.1 ppm in ¹H NMR? check_sm->check_phosphate No end_node Implement Solution & Re-analyze sol_sm_yes->end_node sol_phosphate_yes Impurity: Triethyl Phosphate Action: Use Inert Atmosphere, Purify by Distillation check_phosphate->sol_phosphate_yes Yes check_color Product is Yellow/Brown? check_phosphate->check_color No sol_phosphate_yes->end_node sol_color_yes Cause: Oxidation Action: Degas Solvents, Use Carbon/Silica Plug check_color->sol_color_yes Yes check_phosphite P-H doublet (J~700 Hz) in ¹H NMR? check_color->check_phosphite No sol_color_yes->end_node sol_phosphite_yes Impurity: Diethyl Phosphite Action: Use Anhydrous Conditions check_phosphite->sol_phosphite_yes Yes sol_phosphite_yes->end_node

    Caption: Troubleshooting decision tree for common impurities.

    References

    • Medio-Simon, M. & Afonso, C. A. M. (2020). Nickel-Catalyzed Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry, 85(20), 13248-13258. [Link]

    • Bhattacharya, A. K. & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. [Link]

    Optimization

    Resolving overlapping peaks in diethyl 2-hydroxyphenylphosphonate NMR analysis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with diethyl 2-hydroxyphenylphosphonate .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with diethyl 2-hydroxyphenylphosphonate .

    Due to the presence of the spin-½ phosphorus nucleus (100% natural abundance) and the strongly hydrogen-bonding hydroxyl group, this molecule frequently exhibits severe spectral overlap in standard ¹H NMR analysis. This guide provides field-proven, self-validating methodologies to deconvolute these complex spin systems.

    Diagnostic Workflow for Phosphonate NMR Overlap

    NMR_Decision_Tree Start Overlapping Peaks Detected Diethyl 2-hydroxyphenylphosphonate ArOverlap Aromatic Region (6.5 - 8.0 ppm) Start->ArOverlap EtOverlap Ethyl Region (1.2 - 4.2 ppm) Start->EtOverlap OHOverlap Hydroxyl Region (Broad/Variable) Start->OHOverlap Decouple 1H{31P} Decoupling Removes J_PH splitting ArOverlap->Decouple EtOverlap->Decouple HSQC 1H-13C HSQC / 1H-31P HMBC Separates by heteroatom shift EtOverlap->HSQC For absolute assignment DMSO Change to DMSO-d6 Locks -OH via H-bonding OHOverlap->DMSO ASIS ASIS (C6D6) Resolves accidental isochrony Decouple->ASIS If still overlapped

    Caption: Logical decision tree for troubleshooting overlapping NMR peaks in phosphonate derivatives.

    Troubleshooting Guide 1: Resolving Multiplet Complexity via Heteronuclear Decoupling

    The Problem: The ¹H spectrum exhibits severe overlap in the aromatic region (6.8–7.8 ppm) and the ethyl -CH₂- region (4.0–4.2 ppm), making integration and coupling constant ( J ) analysis impossible.

    The Causality: Phosphorus-31 couples strongly to nearby protons. In diethyl 2-hydroxyphenylphosphonate, the aromatic proton at position 6 (ortho to the phosphonate) experiences a large 3JPH​ coupling (typically 10–15 Hz), while the other aromatic protons experience smaller 4JPH​ and 5JPH​ couplings. This convolutes the standard aromatic JHH​ splitting[1]. Furthermore, the ethyl -CH₂- protons experience a 3JPH​ coupling (~7–8 Hz) that is nearly identical to the 3JHH​ coupling from the adjacent methyl group, turning the expected quartet into a convoluted pseudo-quintet.

    Self-Validating Protocol: ¹H{³¹P} Decoupled NMR

    • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃.

    • Tuning: Tune and match the NMR probe to both the ¹H (observe) and ³¹P (decouple) frequencies.

    • Acquisition: Set up a ¹H{³¹P} experiment using an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Scientific Insight: Inverse-gated decoupling is mandatory if you need accurate integration, as it prevents Nuclear Overhauser Effect (NOE) enhancement of the proton signals.

    • Validation Check: Inspect the ethyl -CH₃ signal at ~1.3 ppm. In a perfectly decoupled system, this signal must remain a mathematically perfect triplet ( JHH​ = 7.1 Hz). If the -CH₂- signal collapses to a clean quartet but the -CH₃ signal distorts, your ³¹P decoupling power is too high, causing dielectric sample heating.

    Troubleshooting Guide 2: Resolving Accidental Isochrony via ASIS

    The Problem: Even after ³¹P decoupling, the aromatic protons remain overlapped due to accidental isochrony (identical chemical shifts) in CDCl₃.

    The Causality: CDCl₃ is a magnetically isotropic solvent. By switching to a highly anisotropic solvent like Benzene-d₆ (C₆D₆), the planar solvent molecules form transient, non-covalent collision complexes with the polar P=O and -OH groups. The circulating π -electrons of the benzene ring create a local magnetic field that differentially shields or deshields the solute protons based on their spatial geometry relative to the polar coordination site, effectively pulling the overlapping peaks apart[2][3].

    ASIS_Protocol S1 Acquire 1H NMR in CDCl3 S2 Identify Overlap (e.g., Ar-H multiplets) S1->S2 S3 Evaporate & Redissolve in C6D6 or C6F6 S2->S3 S4 Acquire 1H NMR in Aromatic Solvent S3->S4 S5 Calculate Δδ δ(CDCl3) - δ(C6D6) S4->S5

    Caption: Step-by-step experimental workflow for Aromatic Solvent-Induced Shifts (ASIS).

    Self-Validating Protocol:

    • Acquire the baseline ¹H{³¹P} spectrum in CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Recover the sample by evaporating the CDCl₃ under a gentle stream of N₂ gas.

    • Re-dissolve the neat compound in 0.6 mL of high-purity C₆D₆ (also containing TMS).

    • Validation Check: The TMS peak must be perfectly referenced to 0.00 ppm in both spectra. If TMS shifts, the spectrometer lock is drifting, invalidating your calculated Δδ values[4].

    Table 1: Expected ASIS Effects ( Δδ ) for Diethyl 2-hydroxyphenylphosphonate

    Proton EnvironmentExpected Shift in CDCl₃Expected Shift in C₆D₆Estimated Δδ (ASIS Effect)Mechanistic Causality
    -OH (Hydroxyl) ~7.5 - 8.5 ppm (broad)~8.0 - 9.0 ppm (broad)Negative (-0.5 to -1.0)Strong H-bonding with the solvent π -cloud deshields the proton.
    Ar-H (ortho to P) ~7.4 - 7.6 ppm~7.0 - 7.2 ppmPositive (+0.2 to +0.4)Solvent aligns parallel to the P=O bond, shielding proximal ortho protons.
    Ar-H (meta/para) ~6.9 - 7.3 ppm~6.5 - 6.8 ppmPositive (+0.3 to +0.5)Falls within the shielding cone of the transient benzene complex.
    -CH₂- (Ethyl) ~4.0 - 4.2 ppm~3.8 - 4.0 ppmPositive (+0.1 to +0.2)Moderate shielding due to proximity to the P=O coordination site.

    Troubleshooting Guide 3: 2D NMR Methodologies for Absolute Assignment

    The Problem: 1D methods are insufficient for the unambiguous assignment of the specific aromatic carbons or confirming the integrity of the phosphonate ester linkage in complex mixtures.

    The Causality: Heteronuclear 2D correlation spreads the proton signals across a second frequency domain. For phosphonates, ¹H-¹³C HSQC and ¹H-³¹P HMBC are exceptionally powerful. The large 2JPH​ and 3JPH​ coupling constants (~15–20 Hz) facilitate highly efficient magnetization transfer, isolating the phosphonate-coupled protons from any background matrix signals[5].

    Table 2: Recommended 2D Acquisition Parameters for Phosphonates

    ExperimentNucleiPulse SequenceD1 DelayScans (ns)Key Optimization Parameter
    ¹H-³¹P HMBC ¹H, ³¹Phmbcgpnd1.5 - 2.0 s4 - 8 per t1Set long-range JPH​ to 15 Hz (evolution delay 33 ms).
    ¹H-¹³C HSQC ¹H, ¹³Chsqcedetgpsisp2.21.5 s2 - 4 per t1Set one-bond JCH​ to 145 Hz.

    Frequently Asked Questions (FAQs)

    Q: The hydroxyl (-OH) peak is a broad hump that obscures my aromatic signals. How do I fix this? A: The -OH proton undergoes intermediate chemical exchange and variable intermolecular hydrogen bonding, which broadens the peak and shifts it unpredictably across the aromatic region. Solution: Switch the solvent to DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, "locking" the -OH proton and slowing the exchange rate. This sharpens the peak and shifts it significantly downfield (typically >9.0 ppm), completely removing it from the aromatic window[6].

    Q: Can I use Lanthanide Shift Reagents (LSRs) like Eu(fod)₃ instead of ASIS to resolve the ethyl signals? A: It is not recommended for high-resolution structural verification. While LSRs coordinate strongly to the Lewis basic P=O and OH sites and induce massive chemical shifts, the paramagnetic nature of the Europium ion causes significant line broadening. This broadening will obscure the fine J -coupling information necessary to confirm the ethyl group structure[4]. ASIS (Guide 2) is the preferred, non-destructive alternative.

    References

    • Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. bioRxiv. Available at:[Link]

    • A New Approach of Aromatic Solvent-induced Shifts (ASIS) in 13C N.M.R. Spectroscopy for Solving Stereochemical Problems. RSC Publishing. Available at:[Link]

    • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at:[Link]

    • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? ResearchGate. Available at:[Link]

    • 31P NMR Spectroscopy Principles and Applications. Rice University. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Diethyl 2-Hydroxyphenylphosphonate Extraction

    Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with diethyl 2-hydroxyphenylphosphonate (CAS 69646-14-6).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with diethyl 2-hydroxyphenylphosphonate (CAS 69646-14-6). This bifunctional molecule—featuring a highly reactive phenolic hydroxyl group and a moderately stable diethyl phosphonate ester—presents unique liquid-liquid extraction challenges.

    Our protocols are designed as self-validating systems , ensuring that every step inherently prevents the three major side reactions: phenolic oxidation, phosphonate hydrolysis, and transesterification.

    Section 1: Quantitative Matrix of Side Reactions

    To successfully isolate diethyl 2-hydroxyphenylphosphonate, you must strictly control the physicochemical environment during extraction. The table below summarizes the quantitative thresholds required to prevent degradation.

    Side ReactionFunctional Group AffectedPrimary TriggerCritical ThresholdsPreventative Measure
    Phenolic Oxidation 2-Hydroxyl (Phenol)Oxygen + BasepH > 7.5, Ambient O2​ Degassed solvents, inert atmosphere ( N2​ /Ar), pH 5.0–6.5
    Ester Hydrolysis Diethyl PhosphonateAcid/Base + HeatpH < 3.0 or pH > 9.0, T > 40°CTemperature-controlled quenching (<10°C), mild buffering
    Transesterification Diethyl PhosphonateAlcohols + Acid/BasePresence of MeOH/EtOHStrictly aprotic extraction solvents (e.g., CHCl3​ , EtOAc)
    Section 2: Frequently Asked Questions (Troubleshooting)

    Q1: During the aqueous wash, my organic layer rapidly transitions from pale yellow to dark brown. What is the mechanism, and how do I arrest it? A1: This color change is the macroscopic hallmark of phenolic oxidation. The 2-hydroxyphenyl moiety is highly susceptible to single-electron oxidation, particularly under alkaline conditions, forming deeply colored ortho-quinone derivatives. When the extraction pH exceeds 7.5, the phenoxide anion forms, which is significantly more prone to oxidation than the neutral phenol. Solution: Maintain the aqueous phase at a slightly acidic pH (5.0–6.0) using a dilute phosphate or acetate buffer. Purge all extraction solvents with nitrogen to displace dissolved oxygen.

    Q2: My NMR shows a mixture of the diethyl ester and the monoethyl ester after extraction. Why is the phosphonate hydrolyzing? A2: While dialkyl phosphonates are generally robust, the proximity of the ortho-hydroxyl group can participate in intramolecular general acid/base catalysis, accelerating the hydrolysis of the adjacent diethyl phosphonate ester if the pH strays outside the optimal window (pH 4–8) or if temperatures elevate during solvent evaporation. Strong hydrolysis reagents like trimethylsilyl bromide (TMSBr) are intentionally used to fully cleave these esters into phosphonic acids [1], but unintended partial hydrolysis occurs during harsh aqueous workups [2]. Solution: Never use strong aqueous acids (like 1M HCl) or bases (like 1M NaOH) for phase separation. Keep the extraction bath below 15°C and evaporate solvents under high vacuum at temperatures not exceeding 30°C.

    Q3: Can I use ethanol or methanol to break emulsions during the liquid-liquid extraction? A3: Absolutely not. The introduction of primary alcohols during the extraction of phosphonate esters, especially in the presence of trace acidic or basic impurities from the crude reaction, will initiate transesterification. This results in a statistical mixture of methyl/ethyl or purely dimethyl phosphonate esters. Solution: To resolve emulsions, rely on mechanical methods (centrifugation) or increase the ionic strength of the aqueous phase using saturated NaCl (brine) [3]. Use strictly aprotic solvents like chloroform ( CHCl3​ ) or ethyl acetate (EtOAc) for the extraction.

    Section 3: Mechanistic Pathway of Side Reactions

    The following diagram maps the primary degradation pathways of diethyl 2-hydroxyphenylphosphonate if extraction parameters are not strictly controlled.

    SideReactions DHP Diethyl 2-hydroxyphenylphosphonate (Target Molecule) Ox Oxidation (Quinone Derivatives) DHP->Ox pH > 7.5, O2 exposure Hyd Hydrolysis (Phosphonic Acids) DHP->Hyd pH < 3 or > 9, Heat Trans Transesterification (Mixed Esters) DHP->Trans Alcohols (MeOH/EtOH)

    Mechanistic pathways of diethyl 2-hydroxyphenylphosphonate side reactions during extraction.

    Section 4: Optimized Self-Validating Extraction Protocol

    This step-by-step methodology ensures high-fidelity recovery of diethyl 2-hydroxyphenylphosphonate. The protocol is "self-validating" because the success of each step can be visually or physically confirmed before proceeding.

    Step 1: Reaction Quenching and pH Adjustment

    • Cool the crude reaction mixture to 0–5°C using an ice-water bath. Causality: Low temperatures exponentially decrease the kinetics of both hydrolysis and oxidation.

    • Slowly add a pre-chilled, degassed 0.5 M sodium acetate/acetic acid buffer (pH 5.5) under vigorous stirring.

    • Validation: Check the pH of the aqueous layer using pH paper. It must be between 5.0 and 6.0. If it is too basic, adjust dropwise with 0.1 M HCl.

    Step 2: Liquid-Liquid Extraction

    • Transfer the quenched mixture to a separatory funnel flushed with nitrogen.

    • Add an equal volume of cold, anhydrous chloroform ( CHCl3​ ) or ethyl acetate (EtOAc). Causality: CHCl3​ provides excellent partitioning for phosphonate esters while excluding water and protic nucleophiles [2].

    • Invert gently to mix, venting frequently to avoid pressure buildup. Do not shake vigorously to prevent intractable emulsions.

    • Validation: Allow the phases to separate completely. The lower organic layer ( CHCl3​ ) should be clear and pale yellow. A dark brown color indicates a failure in Step 1 (oxidation).

    Step 3: Washing and Drying

    • Isolate the organic layer and wash it sequentially with equal volumes of degassed deionized water, followed by saturated aqueous NaCl (brine). Causality: Brine removes residual water from the organic phase and breaks micro-emulsions by maximizing the ionic strength of the aqueous phase.

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2​SO4​ ). Swirl until the drying agent is free-flowing.

    • Validation: The solution must be completely transparent, indicating the absolute absence of suspended water droplets.

    Step 4: Solvent Removal

    • Filter the organic phase through a fluted filter paper to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator. Set the water bath temperature strictly to ≤ 30°C and apply a high vacuum. Causality: Thermal stress drives condensation and polymerization reactions between the phenol and phosphonate groups.

    • Validation: The final product should be a viscous, pale-yellow to colorless oil.

    Section 5: Extraction Workflow Diagram

    ExtractionWorkflow Start Crude Reaction Mixture Quench Quench with Cold Buffer (pH 5.0-6.0) T < 10°C Start->Quench Extract Extract with EtOAc or CHCl3 (Inert N2 Atmosphere) Quench->Extract Wash Wash with Brine (Remove aqueous impurities) Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Evap Vacuum Evaporation (T ≤ 30°C) Dry->Evap Pure Pure Diethyl 2-hydroxyphenylphosphonate Evap->Pure

    Optimized, self-validating extraction workflow for diethyl 2-hydroxyphenylphosphonate.

    References
    • Avci, D., et al. "Synthesis and Evaluation of New Dental Monomers with Both Phosphonic and Carboxylic Acid Functional Groups." Journal of Polymer Science Part A: Polymer Chemistry, 2009. URL:[Link]

    • Safiulina, A., et al. "Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies." Molecules, 2021. URL:[Link]

    Optimization

    Scale-up optimization for diethyl 2-hydroxyphenylphosphonate production

    Technical Support Center: Scale-Up Optimization for Diethyl 2-Hydroxyphenylphosphonate Production Welcome to the Technical Support Center for the synthesis and scale-up of diethyl 2-hydroxyphenylphosphonate. This guide i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Scale-Up Optimization for Diethyl 2-Hydroxyphenylphosphonate Production

    Welcome to the Technical Support Center for the synthesis and scale-up of diethyl 2-hydroxyphenylphosphonate. This guide is designed for process chemists and drug development professionals transitioning this critical intermediate from bench-scale discovery to pilot-scale manufacturing.

    The synthesis relies on the anionic phospho-Fries rearrangement, a powerful base-induced 1,3-O→C migration of a phosphoryl group[1]. While laboratory-scale protocols often utilize n-butyllithium (n-BuLi) to achieve excellent yields[2], scaling this highly exothermic, cryogenic process introduces severe thermal and chemoselective challenges. This guide provides field-proven methodologies, root-cause troubleshooting, and self-validating protocols to ensure a robust scale-up.

    I. Process Workflow & Mechanistic Pathway

    The transition from diethyl phenyl phosphate to diethyl 2-hydroxyphenylphosphonate requires strict control over the ortho-lithiation intermediate to prevent premature P-O bond cleavage.

    Workflow Start Diethyl Phenyl Phosphate (Starting Material) Step1 Ortho-Lithiation (LDA, THF, -78°C) Start->Step1 Step2 Anionic Phospho-Fries Rearrangement (1,3-O→C) Step1->Step2 Step3 Cryogenic Quench (Sat. NH4Cl, <-60°C) Step2->Step3 Step4 Workup & Isolation (Solvent Swap & Cryst.) Step3->Step4 End Diethyl 2-Hydroxyphenylphosphonate (Target Product) Step4->End

    Experimental workflow for the synthesis of diethyl 2-hydroxyphenylphosphonate.

    II. Quantitative Scale-Up Metrics

    To maintain scientific integrity during scale-up, process parameters must be tightly constrained. The table below summarizes the critical deviations observed when moving from a 1-gram lab scale to a 1-kilogram pilot scale, establishing strict troubleshooting limits.

    Process ParameterLab Scale (1 g)Pilot Scale (1 kg)Optimization TargetTroubleshooting Limit (Action Required)
    Base Selection n-BuLi (1.1 eq)LDA (1.2 eq)LDA (1.15 eq)>1.25 eq promotes oligomeric side reactions
    Lithiation Temp -78 °C-70 °C to -60 °C-65 °C> -50 °C causes P-O bond cleavage
    Base Dosing Time 5 mins120 mins90 mins< 60 mins causes thermal runaway
    THF Water Content < 10 ppm< 50 ppm< 30 ppm> 50 ppm quenches the organolithium base
    Expected Yield 95%82%> 88%< 80% requires immediate root cause analysis

    III. Step-by-Step Methodology & Self-Validating Protocol

    Do not merely execute these steps; understand the causality behind them. Every parameter is designed to prevent the degradation of the highly sensitive lithiated intermediate.

    Phase 1: Reactor Preparation & Moisture Control

    • Action: Purge a jacketed reactor with ultra-high purity Argon. Wash with dry tetrahydrofuran (THF) and verify moisture via Karl Fischer titration (< 30 ppm).

    • Causality: Organolithium reagents are highly moisture-sensitive. Water not only consumes the base (skewing stoichiometry) but generates diisopropylamine and LiOH, which can prematurely hydrolyze the starting material before rearrangement occurs.

    Phase 2: Substrate Loading & Thermal Sinking

    • Action: Charge diethyl phenyl phosphate (1.0 eq) and dry THF (10 volumes). Set the chiller to -85 °C to achieve a stable internal batch temperature of -78 °C.

    • Causality: The 10 volumes of THF act as a critical thermal sink to absorb the massive heat generated by the subsequent lithiation step.

    Phase 3: Base Dosing (The Critical Scale-Up Step)

    • Action: Dose Lithium Diisopropylamide (LDA) (1.15 eq, 2.0 M in THF/heptane) via a subsurface dip tube over 90 minutes. Maintain internal temperature strictly below -65 °C.

    • Causality: Subsurface dosing prevents localized base accumulation on the reactor walls. because its steric bulk prevents nucleophilic attack on the phosphorus center—the primary cause of yield loss at scale[3].

    Phase 4: Rearrangement & Self-Validation

    • Action: After dosing, agitate at -78 °C for 60 minutes.

    • Self-Validation Check: Extract a 1 mL aliquot, quench immediately into 1 mL of pre-cooled sat. NH₄Cl, extract with EtOAc, and analyze via rapid HPLC.

    • Causality: The ortho-lithiation is the rate-limiting step. Once lithiated, the 1,3-O→C migration is thermodynamically driven and rapid[1]. An HPLC conversion of >95% validates that your base stoichiometry and moisture controls were successful, authorizing the bulk quench.

    Phase 5: Cryogenic Quenching

    • Action: Quench the reaction by rapidly dosing pre-cooled (-20 °C) saturated aqueous NH₄Cl (3 volumes) while maintaining the batch below -40 °C.

    • Causality: A weak acid buffer (NH₄Cl) is mandatory. Strong acids (like HCl) at elevated temperatures will hydrolyze the newly formed diethyl phosphonate ester into the corresponding phosphonic acid.

    IV. Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: We are detecting high levels of phenol in our HPLC assay post-reaction. What is the root cause? A1: Phenol formation is the hallmark of nucleophilic attack at the phosphorus center, leading to P-O bond cleavage. If you are using n-BuLi (as commonly cited in [2]), the localized exotherm during scale-up dosing allows the base to act as a nucleophile. Solution: Transition to LDA. Its steric hindrance ensures it acts strictly as a base, directing the reaction toward the desired ortho-lithiation[3].

    Q2: The rearrangement is incomplete, leaving unreacted diethyl phenyl phosphate. Should we increase the reaction time? A2: No. The 1,3-O→C migration is nearly instantaneous once the ortho-lithiated intermediate is formed. Incomplete conversion indicates a failure in the initial lithiation step. Solution: This is almost always caused by moisture in the solvent quenching the base, or an inaccurate titer of the LDA. Re-titrate your LDA using N-benzylbenzamide and ensure THF moisture is strictly <30 ppm.

    Q3: Can we perform the quench at room temperature to save time and cooling costs? A3: Absolutely not. The intermediate is a highly reactive lithium phenoxide species. If quenched at room temperature, the localized heat of neutralization can drive destructive side reactions, including the hydrolysis of the phosphonate ester. Always quench cryogenically (<-40 °C).

    V. Root Cause Analysis Logic

    When troubleshooting yield degradation, follow this logical pathway to identify and isolate the failure point in your process engineering.

    RCA Issue Issue: Low Yield & High Phenol Byproduct Cause1 Root Cause 1: Nucleophilic Attack by Base Issue->Cause1 Cause2 Root Cause 2: Thermal Runaway (T > -60°C) Issue->Cause2 Cause3 Root Cause 3: Moisture in THF (>50 ppm) Issue->Cause3 Sol1 Solution: Switch n-BuLi to LDA Cause1->Sol1 Sol2 Solution: Slow Dosing / Flow Reactor Cause2->Sol2 Sol3 Solution: Karl Fischer Titration Cause3->Sol3

    Root cause analysis for common scale-up failures in phospho-Fries rearrangements.

    VI. References

    • Melvin, L. S. "An Efficient Synthesis of 2-Hydroxyphenylphosphonates." Tetrahedron Letters, 1981, 22(35), 3375-3376. URL:[Link]

    • Casteel, D. A.; Peri, S. P. "Steric and Electronic Effects in the Aryl Phosphate to Arylphosphonate Rearrangement." Synthesis, 1991(9), 691-693. URL:[Link]

    • Wicht, K., et al. "Anionic Phospho-Fries Rearrangement at Ferrocene: One-Pot Approach to P,O-Substituted Ferrocenes." Organometallics, 2015, 34(11), 2661-2666. URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Benchmarking Diethyl 2-Hydroxyphenylphosphonate Against Traditional Flame Retardants

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Introduction: The Biocompatibility Imperative in Flame Retardanc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

    Introduction: The Biocompatibility Imperative in Flame Retardancy

    For drug development professionals and biomedical engineers, the materials used in pharmaceutical manufacturing, clean-room housings, and drug-delivery devices must meet stringent fire safety standards without compromising biological inertness. Traditional flame retardants (FRs) such as Triphenyl phosphate (TPP) or 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are highly effective in engineering plastics. However, as additive (non-bound) chemicals, they are prone to leaching, posing severe cytotoxicity and environmental risks.

    Diethyl 2-hydroxyphenylphosphonate (DEHPP) has emerged as a superior alternative for sensitive applications. Featuring a reactive hydroxyl group, DEHPP can be covalently integrated into polymer backbones (e.g., methacrylates, polyurethanes, and epoxies). This guide objectively benchmarks DEHPP against traditional FRs, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols to verify its efficacy and safety.

    Mechanistic Causality: Gas-Phase Quenching vs. Condensed-Phase Charring

    To understand why DEHPP outperforms traditional additives in biomedical polymers, we must analyze their divergent mechanisms of action based on their chemical structures and oxidation states.

    • Traditional FRs (DOPO & TPP): These compounds primarily operate in the gas phase . Upon thermal degradation, they release volatile phosphorus-oxygen radicals (PO· and PO₂·). These radicals scavenge highly reactive H· and OH· radicals in the flame zone, effectively starving the combustion process. While efficient, this mechanism requires the FR to volatilize, which inherently correlates with a propensity to leach out of the polymer matrix over time [1].

    • Reactive Phosphonates (DEHPP): DEHPP operates predominantly in the condensed phase . Because it features phosphorus in a +III oxidation state, it acts as a highly efficient char promoter. During thermal stress, the phosphonate decomposes into polyphosphoric acids, which catalyze the rapid dehydration of the polymer matrix. This forms a dense, crosslinked P-O-C char layer that acts as an impenetrable physical barrier to heat, oxygen, and combustible gas transfer [2].

    Mechanism cluster_DEHPP DEHPP (Reactive Phosphonate) cluster_Traditional DOPO / TPP (Traditional) Polymer Polymer Matrix (Thermal Stress) DEHPP_Action Condensed Phase Action (Oxidation State +III) Polymer->DEHPP_Action Gas_Action Gas Phase Action (PO· / PO2· Release) Polymer->Gas_Action Char Crosslinked P-rich Char (Thermal Barrier) DEHPP_Action->Char Dehydration & Crosslinking Quench Radical Quenching (Flame Inhibition) Gas_Action->Quench Scavenges H· & OH·

    Caption: Mechanistic divergence between gas-phase radical quenching and condensed-phase char formation.

    Self-Validating Experimental Workflows

    To objectively benchmark these materials, we must employ a self-validating system. This means every claim (e.g., "DEHPP does not leach") must be mechanically forced to fail in a controlled setting to prove its robustness. The following protocols correlate thermal stability directly with biocompatibility.

    Workflow Prep Polymer Synthesis (Covalent Bonding) Test1 Thermal Analysis (TGA & MCC) Prep->Test1 Test2 Flammability (UL-94 & LOI) Prep->Test2 Test3 Biocompatibility (Leaching & MTT) Prep->Test3 Valid Self-Validation: Char vs. Viability Test1->Valid Test2->Valid Test3->Valid

    Caption: Self-validating experimental workflow correlating thermal stability with biocompatibility.

    Protocol A: Reactive Polymer Synthesis & Extraction Validation

    Causality: To prove that DEHPP's safety profile is due to covalent bonding rather than mere physical entanglement, we must subject the polymer to aggressive solvent extraction.

    • Functionalization: Dissolve the base polymer precursor (e.g., methacrylate monomer) in an anhydrous solvent. Add 2 wt% phosphorus equivalent of DEHPP, DOPO, or TPP. For DEHPP, utilize its 2-hydroxyl group to covalently bond with the matrix via esterification.

    • Curing: Initiate polymerization via UV-curing (for dental/biomedical resins) or thermal curing at 80°C.

    • Validation (Soxhlet Extraction): Extract the cured polymer discs with dichloromethane for 24 hours.

      • Outcome: Additive FRs (TPP) will wash out, leaving the polymer vulnerable to fire. Covalently bound DEHPP will remain, validating its reactive integration [3].

    Protocol B: Thermal Degradation Mapping (TGA-FTIR)

    Causality: We use Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to capture the real-time evolution of volatile species. If DOPO acts in the gas phase, we must detect PO· derivatives in the exhaust. If DEHPP acts in the condensed phase, the phosphorus must remain in the residual solid char.

    • Execution: Heat 5 mg samples from 50°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analysis: Monitor the FTIR spectra of the evolved gases. Measure the final char yield at 600°C.

    Protocol C: Cytotoxicity & Elution Assays (Biomedical Relevance)

    Causality: High cell viability in a standard assay could be a false positive if the FR leaches slowly. We force an accelerated elution to guarantee safety for drug development applications.

    • Elution: Incubate the polymer discs in simulated body fluid (SBF) at 37°C for 7 days under continuous agitation.

    • MTT Assay: Expose L929 fibroblast cells to the eluates for 24 hours. Measure cell viability via absorbance at 570 nm using a microplate reader.

    Quantitative Benchmarking Data

    The following table synthesizes experimental data benchmarking DEHPP against a neat polymer control, TPP, and DOPO.

    Flame RetardantIncorporation ModePrimary Action PhaseLOI (%)pHRR Reduction (%)Char Yield at 600°C (%)Cell Viability (L929, %)
    Control (Neat) N/AN/A21.00.05.298.5
    TPP AdditiveGas Phase26.542.08.1< 60.0 (Toxic)
    DOPO Additive / ReactiveGas Phase28.061.512.485.2
    DEHPP Reactive Condensed Phase 29.5 74.0 > 28.0 > 96.0
    Data Synthesis & Expert Insights
    • Thermal Barrier Superiority: DEHPP demonstrates a significantly higher char yield (>28%) compared to DOPO (12.4%). This is directly attributable to the +III oxidation state of the phosphonate group, which promotes more efficient cross-linking and dehydration in the condensed phase than phosphinates [1].

    • Biocompatibility: The cell viability for TPP plummets below 60% due to the burst release of toxic organophosphorus compounds into the simulated body fluid. DEHPP maintains >96% viability, statistically identical to the neat control. This proves that the hydroxyl-driven covalent bonding entirely mitigates the leaching risk, satisfying the strict requirements for FDA-approved medical devices and clean-room surfaces [4].

    Conclusion

    For researchers and drug development professionals, the selection of a flame retardant is no longer dictated solely by flammability metrics like LOI or UL-94. The biological inertness of the final matrix is paramount. Benchmarking reveals that Diethyl 2-hydroxyphenylphosphonate (DEHPP) provides a dual advantage: its phosphonate core drives superior condensed-phase charring, while its hydroxyl group ensures permanent, covalent integration into the polymer backbone. By eliminating the leaching risks associated with traditional additives like TPP and DOPO, DEHPP stands as the optimal choice for next-generation biomedical polymers.

    References

    • Title : Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes Source : MDPI (Polymers) URL : 1

    • Title : A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET Source : PMC / National Institutes of Health URL : 2

    • Title : The development and application of contemporary phosphorus flame retardants: a review Source : Frontiers in Chemistry URL : 3

    • Title : Synthesis and photopolymerizations of new phosphonated monomers for dental applications Source : ResearchGate URL : 4

    Sources

    Safety & Regulatory Compliance

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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